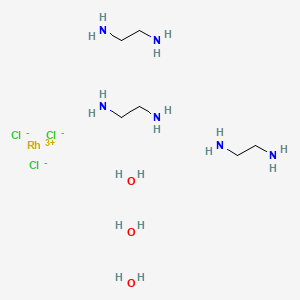
Trichlorotris(ethylenediamine)rhodium(III) trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorotris(ethylenediamine)rhodium(III) trihydrate: is a coordination complex with the chemical formula C6H30Cl3N6O3Rh . It consists of a rhodium(III) ion coordinated to three ethylenediamine (en) ligands and three chloride ions, with three water molecules of hydration. This compound is commonly used in catalysis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
In-situ Synthesis: this compound can be synthesized by reacting rhodium(III) chloride hydrate with ethylenediamine in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete complexation.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of alkenes.
Substitution Reactions: The compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Hydrogen gas is typically used as the reducing agent.
Substitution: Various ligands can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Various coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trichlorotris(ethylenediamine)rhodium(III) trihydrate is widely used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions. Biology: It has applications in bioinorganic chemistry, studying metalloproteins and enzymes. Medicine: The compound is used in the development of pharmaceuticals, particularly in drug synthesis and catalysis. Industry: It is employed in the chemical industry for the production of fine chemicals and intermediates.
Wirkmechanismus
The compound exerts its effects primarily through its catalytic activity. The rhodium(III) center acts as the active site, facilitating the transfer of electrons during reactions. The ethylenediamine ligands stabilize the rhodium ion and influence its reactivity. The exact mechanism depends on the specific reaction, but generally involves the coordination and activation of substrates at the rhodium center.
Vergleich Mit ähnlichen Verbindungen
Tris(ethylenediamine)chromium(III) chloride: Similar structure but with chromium instead of rhodium.
Tris(ethylenediamine)cobalt(III) chloride: Another complex with cobalt as the central metal ion.
Tris(ethylenediamine)nickel(II) chloride: Similar ligand environment but with nickel as the central metal.
Uniqueness: Trichlorotris(ethylenediamine)rhodium(III) trihydrate is unique due to its high catalytic activity and stability, making it particularly useful in industrial and research applications.
Eigenschaften
Molekularformel |
C6H30Cl3N6O3Rh |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
ethane-1,2-diamine;rhodium(3+);trichloride;trihydrate |
InChI |
InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 |
InChI-Schlüssel |
HHSLUQMEKOPKJG-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15363294.png)
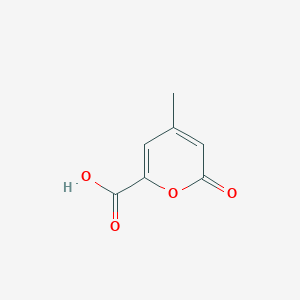
![tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15363310.png)
![[2-(4-Tert-butylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B15363312.png)
![tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B15363318.png)


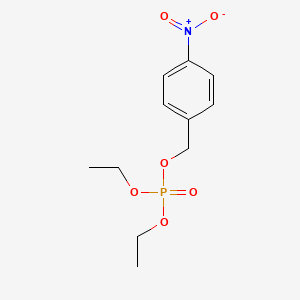
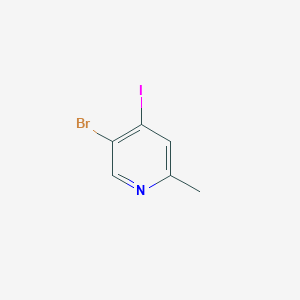

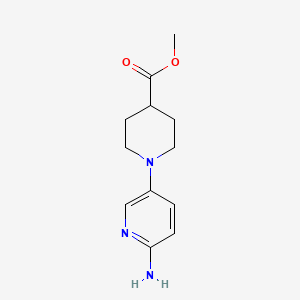
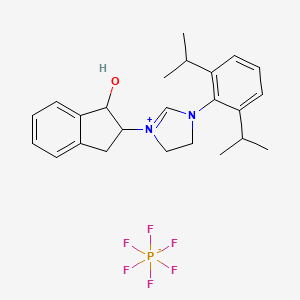
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
